molecular formula C8H10N2O2 B12958084 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid CAS No. 1368179-03-6

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid

Cat. No.: B12958084
CAS No.: 1368179-03-6
M. Wt: 166.18 g/mol
InChI Key: ZCVMUQMQBFNWRX-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate with methyl propiolate in xylene at 125°C for 16 hours. The crude product is then purified by silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to exert its biological effects. For example, some derivatives of this compound have shown inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its potential as a versatile building block in medicinal chemistry further distinguishes it from other similar compounds.

Properties

CAS No.

1368179-03-6

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-5-2-7-3-6(8(11)12)4-10(7)9-5/h2,6H,3-4H2,1H3,(H,11,12)

InChI Key

ZCVMUQMQBFNWRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(CC2=C1)C(=O)O

Origin of Product

United States

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